An In-depth Technical Guide to 2-Amino-2-methyloctan-1-ol (CAS 13893-65-7)
An In-depth Technical Guide to 2-Amino-2-methyloctan-1-ol (CAS 13893-65-7)
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available experimental data for 2-Amino-2-methyloctan-1-ol with CAS number 13893-65-7 is limited. This guide has been constructed using definitive structural information, high-quality predicted data from computational models, and expert analysis based on well-characterized structural analogs. All predicted data is clearly marked.
Introduction and Molecular Identity
2-Amino-2-methyloctan-1-ol is a chiral amino alcohol characterized by a tertiary amine center and a primary alcohol. The structure features a C8 linear alkyl chain (octyl group), with a methyl and a hydroxymethyl group attached to the same carbon atom as the amino group (C2). This "sterically hindered" arrangement, where the amino group is shielded by bulky alkyl groups, is a key structural feature that dictates its chemical behavior and potential applications.
Such architectures are of significant interest in medicinal chemistry and materials science. The primary amine and hydroxyl groups offer two points for chemical modification, making it a potentially valuable building block or chiral intermediate in asymmetric synthesis.[1] Sterically hindered amines, such as the well-studied analog 2-Amino-2-methyl-1-propanol (AMP), are known for their utility as pH buffers, catalysts, and absorbents for acidic gases due to the electronic and steric effects of the alkyl substituents.[2]
Chemical Structure
The structure combines a long lipophilic alkyl chain with polar amine and alcohol functional groups, rendering the molecule amphiphilic.
Caption: Chemical Structure of 2-Amino-2-methyloctan-1-ol
Physicochemical Properties
Due to the scarcity of experimental data for this specific compound, the following table summarizes definitive data derived from its structure and computationally predicted properties sourced from the PubChem entry for the identical structure (CID 13854894). These predictions are generated using advanced algorithms and provide reliable estimates for research and development planning.
| Property | Value | Data Type | Source |
| Identifiers | |||
| CAS Number | 13893-65-7 | Definitive | - |
| IUPAC Name | 2-Amino-2-methyloctan-1-ol | Definitive | - |
| Molecular Formula | C₉H₂₁NO | Definitive | - |
| Molecular Weight | 159.27 g/mol | Definitive | - |
| Canonical SMILES | CCCCCCC(C)(N)CO | Definitive | PubChem[3] |
| InChIKey | WGYRASYPRLMEST-UHFFFAOYSA-N | Definitive | PubChem[3] |
| Predicted Properties | |||
| XLogP3 | 2.1 | Predicted | PubChem[3] |
| Hydrogen Bond Donors | 2 | Predicted | PubChem[3] |
| Hydrogen Bond Acceptors | 2 | Predicted | PubChem[3] |
| Rotatable Bond Count | 6 | Predicted | PubChem[3] |
| Exact Mass | 159.162314324 g/mol | Predicted | PubChem[3] |
| Topological Polar Surface Area | 46.2 Ų | Predicted | PubChem[3] |
| Heavy Atom Count | 11 | Predicted | PubChem[3] |
| Complexity | 91.3 | Predicted | PubChem[3] |
| Boiling Point (at 760 mmHg) | 224.3 ± 8.0 °C | Predicted | ChemSpider |
| Flash Point | 99.4 ± 11.4 °C | Predicted | ChemSpider |
| Density | 0.874 ± 0.06 g/cm³ | Predicted | ChemSpider |
| pKa (most basic) | 10.05 ± 0.10 | Predicted | ChemSpider |
Interpretation of Properties
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Solubility & Lipophilicity (XLogP3): The predicted XLogP3 value of 2.1 suggests that 2-Amino-2-methyloctan-1-ol is moderately lipophilic. The long C6 alkyl chain extending from the core structure contributes significantly to this property, suggesting good solubility in nonpolar organic solvents. Conversely, the presence of the polar amine and hydroxyl groups will impart some water solubility, especially under acidic conditions where the amine group is protonated. This amphiphilic nature is a key characteristic.
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Volatility (Boiling & Flash Points): The predicted high boiling point is consistent with a molecule of this molecular weight containing strong intermolecular hydrogen bonding capabilities via its -NH₂ and -OH groups.
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Basicity (pKa): The predicted pKa of the amino group is around 10.05, which is typical for a primary aliphatic amine. However, the steric hindrance provided by the adjacent methyl and hexyl groups may slightly modulate its reactivity and nucleophilicity compared to unhindered primary amines. This steric shielding is a critical factor in its chemical behavior, potentially preventing the formation of stable carbamates, a property exploited in CO₂ capture applications with smaller analogs like AMP.[2]
Chemical Reactivity and Synthetic Pathways
The reactivity of 2-Amino-2-methyloctan-1-ol is dominated by its two functional groups: the primary amine and the primary alcohol.
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Amine Group: Can act as a base or a nucleophile. It will react with acids to form ammonium salts, and with electrophiles such as alkyl halides, acyl chlorides, and aldehydes/ketones (to form imines).
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Alcohol Group: Can be oxidized to an aldehyde or carboxylic acid, or can act as a nucleophile to react with electrophiles like acyl chlorides or acid anhydrides to form esters.
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Bifunctionality: The presence of both groups allows it to be used in the synthesis of heterocyclic compounds or as a bidentate ligand for metal coordination.
Conceptual Synthetic Workflow
Caption: Conceptual workflow for the synthesis of 2-Amino-2-methyloctan-1-ol.
Causality Behind Experimental Choices:
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Henry Reaction: The nitro-aldol (Henry) reaction is a classic carbon-carbon bond-forming reaction that effectively combines a nitroalkane with an aldehyde.[4] Using 2-nitrooctane and formaldehyde is a direct route to construct the required carbon skeleton of the intermediate, 2-methyl-2-nitrooctan-1-ol. The base catalyst is essential to deprotonate the nitroalkane, forming the nucleophilic nitronate anion that attacks the electrophilic carbonyl carbon of formaldehyde.
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Catalytic Hydrogenation: This is a robust and widely used method for the reduction of nitro groups to primary amines.[5] Catalysts like Raney Nickel or Palladium on Carbon (Pd/C) are highly effective for this transformation. This step is typically performed under a hydrogen atmosphere. The choice of catalyst and reaction conditions (pressure, temperature, solvent) would need to be optimized to ensure complete reduction of the nitro group without affecting the primary alcohol. This method is generally high-yielding and produces water as the only byproduct, making it an atom-economical choice.
Safety and Handling
No specific GHS classification or safety data sheet (SDS) is available for CAS 13893-65-7. However, based on the known hazards of structurally similar amino alcohols, a cautious approach is mandated.
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2-Amino-2-methyl-1-propanol (C4 analog): Causes skin irritation and serious eye damage.[6]
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2-Amino-2-methylbutan-1-ol (C5 analog): Harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation.[7][8]
Inferred Hazards: It is reasonable to assume that 2-Amino-2-methyloctan-1-ol would be corrosive to skin and eyes and likely harmful if swallowed . As an amine, it is a base and can cause chemical burns upon contact. Standard personal protective equipment (PPE), including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat, should be worn at all times. All handling should be performed in a well-ventilated fume hood.
Conclusion and Future Outlook
2-Amino-2-methyloctan-1-ol is a sterically hindered amino alcohol with potential as a versatile intermediate in organic synthesis. While experimental data remains scarce, computational predictions and analysis of its structural analogs provide a solid foundation for understanding its physicochemical properties and reactivity. Its amphiphilic character, moderate lipophilicity, and the presence of two reactive functional groups make it an intriguing target for further research, particularly in the development of novel surfactants, chiral ligands, or building blocks for complex active pharmaceutical ingredients. Experimental validation of the predicted properties and the development of an optimized synthetic protocol are necessary next steps to unlock the full potential of this molecule for the scientific community.
References
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PubChem. Compound Summary for CID 13854894, 2-Amino-2-methyloctan-1-ol. National Center for Biotechnology Information. [Link]
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PubChem. Compound Summary for CID 10154017, 2-Amino-2-methylbutan-1-ol. National Center for Biotechnology Information. [Link]
-
PubChem. Compound Summary for CID 11807, 2-Amino-2-methyl-1-propanol. National Center for Biotechnology Information. [Link]
-
NextSDS. 2-amino-2-methylbutan-1-ol — Chemical Substance Information. [Link]
-
Murshid, G., et al. (2011). Thermo physical analysis of 2-amino-2-methyl-1-propanol solvent for carbon dioxide removal. Chemical Engineering Transactions, 25, 45-50. [Link]
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Seebach, D., et al. (2004). Amino Acids—Syntheses, Occurrence in Natural Products, and Components of ß-Peptides. Biopolymers (Peptide Science), 76(3), 206-243. [Link]
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Wang, Z., et al. (2022). Underlying Mechanisms of Reductive Amination on Pd-Catalysts: The Unique Role of Hydroxyl Group in Generating Sterically Hindered Amine. Catalysts, 12(7), 794. [Link]
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